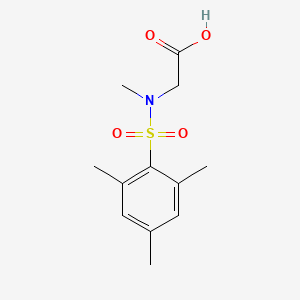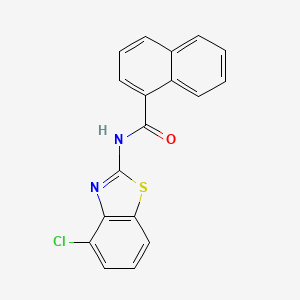
N-(mesitylsulfonyl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(mesitylsulfonyl)-N-methylglycine, also known as mesNa or NMMG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. MesNa is a sulfonamide derivative of glycine, and it has been used as a protecting agent for thiol groups in organic synthesis. In addition, it has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
作用機序
The mechanism of action of N-(mesitylsulfonyl)-N-methylglycine is not fully understood. However, it is known to react with thiol groups of proteins and peptides, forming stable adducts. It has also been found to reduce disulfide bonds in proteins, leading to conformational changes and altered protein function. MesNa has been shown to scavenge reactive oxygen species, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
MesNa has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis and inflammation. It has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
MesNa has several advantages for lab experiments. It is a readily available compound with a high purity and yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(mesitylsulfonyl)-N-methylglycine has some limitations. It can react with other functional groups in proteins and peptides, leading to unwanted modifications. In addition, it can interfere with some assays, such as those that measure thiol groups in proteins.
将来の方向性
There are several future directions for the use of N-(mesitylsulfonyl)-N-methylglycine in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases, such as diabetes, cancer, and neurodegenerative disorders. Another direction is in the study of protein structure and function, particularly in the context of disulfide bond formation and reduction. MesNa may also have potential applications in the field of biotechnology, such as in the production of recombinant proteins with modified thiol groups.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, a reducing agent for disulfide bonds in proteins, and a scavenger of reactive oxygen species. MesNa has various biochemical and physiological effects, making it a potential therapeutic agent for oxidative stress-related diseases. While this compound has some limitations, its many advantages make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
合成法
MesNa can be synthesized by the reaction of mesitylene sulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction yields N-(mesitylsulfonyl)-N-methylglycine as a white crystalline solid with a high purity and yield. The synthesis method is relatively simple and efficient, making this compound a readily available compound for scientific research.
科学的研究の応用
MesNa has been extensively used in scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, allowing for the selective modification of proteins and peptides. In addition, it has been used as a reducing agent for disulfide bonds in proteins, allowing for the study of protein structure and function. MesNa has also been used as a scavenger of reactive oxygen species, making it a potential therapeutic agent for oxidative stress-related diseases.
特性
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(16,17)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBBPOMNSEZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
